2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is a chemical compound with the molecular formula C11H13F3N2O4 and a molecular weight of 294.23 g/mol. This compound is characterized by its trifluoroethyl group and a pyridine ring substituted with a methoxyethoxy group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate typically involves the reaction of 6-(2-methoxyethoxy)pyridin-3-amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is widely used in scientific research due to its unique chemical structure and properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding assays.
Medicine: As a potential candidate for drug development and in the synthesis of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring and methoxyethoxy group contribute to its binding affinity to target proteins or enzymes, leading to the desired biological or chemical activity.
Comparison with Similar Compounds
2,2,2-Trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate is unique due to its trifluoroethyl group and specific substitution pattern on the pyridine ring. Similar compounds include:
2,2,2-Trifluoroethyl N-[6-(2-hydroxyethoxy)pyridin-3-yl]carbamate: Similar structure but with a hydroxyethoxy group instead of methoxyethoxy.
2,2,2-Trifluoroethyl N-[6-(2-ethoxyethoxy)pyridin-3-yl]carbamate: Similar structure but with an ethoxyethoxy group instead of methoxyethoxy.
These compounds differ in their solubility, reactivity, and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c1-18-4-5-19-9-3-2-8(6-15-9)16-10(17)20-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZGZVYIQWCCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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